(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Overview
Description
Resolvin D2, also known as RVD2 compound, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Resolvin D2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Resolvin D2 has been primarily detected in urine. Within the cell, resolvin D2 is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Scientific Research Applications
Anti-Inflammatory and Proresolving Actions
This compound, identified as a part of the docosahexaenoic acid (DHA) metabolome, plays a significant role in controlling acute inflammation and aiding its resolution. Macrophages convert DHA to potent anti-inflammatory and proresolving mediators, including various hydroxydocosahexaenoic acids, one of which closely resembles the compound . These mediators are critical in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Role in Healing and Tissue Regeneration
A study on diabetic wound healing demonstrated the importance of derivatives of this compound in promoting healing and angiogenesis. The research highlighted that diabetes impedes the biosynthetic pathways of such compounds, suggesting their crucial role in normal wound healing processes. Administering similar compounds improved wound healing significantly (Tian et al., 2010).
Impact on Pulmonary Fibrosis
Research involving Protectin DX, a derivative of DHA, showed that it could ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice. This suggests that compounds related to DHA, such as the one , might have therapeutic potential in treating fibrotic lung diseases (Li et al., 2017).
Synthesis and Identification in Human Tissues
The compound and its derivatives have been identified in human tissues, indicating their biological significance. Their synthesis and stereochemical configuration have been established, confirming their role in biological processes like inflammation resolution and tissue repair (Winkler et al., 2016).
properties
IUPAC Name |
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20-,21?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-GIINMYNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Resolvin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
CAS RN |
82864-77-5 | |
Record name | Resolvin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002294 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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